

# Megalomicin C1 CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Megalomicin C1 |           |
| Cat. No.:            | B1198313       | Get Quote |

#### **Megalomicin C1: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Megalomicin C1**, a 14-membered macrolide antibiotic, represents a significant area of interest in novel drug development due to its broad spectrum of biological activities, including antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth overview of **Megalomicin C1**, focusing on its chemical identity, biological functions, and the molecular pathways governing its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

## **Chemical Identity**

- CAS Number: 49669-76-3[1][2]
- IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate[3]
- Molecular Formula: C48H84N2O17
- Molecular Weight: 961.18 g/mol [1]



## **Biological Activity**

**Megalomicin C1** exhibits a range of biological activities, making it a versatile candidate for therapeutic development.

#### **Antibacterial Activity**

**Megalomicin C1** is active against various Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for **Megalomicin C1** against selected bacterial strains.

| Bacterial Strain       | MIC (μg/mL) | Reference |
|------------------------|-------------|-----------|
| Staphylococcus aureus  | 0.1 - 1.56  | [4]       |
| Streptococcus faecalis | 0.1 - 0.75  |           |
| Streptococcus pyogenes | 0.01 - 0.75 | _         |
| Bacillus subtilis      | 8 - 16      | [5]       |

#### **Antiparasitic Activity**

**Megalomicin C1** has demonstrated significant activity against the malaria parasite, Plasmodium falciparum.

| Plasmodium falciparum<br>Strain | IC50 (μM)      | Reference |
|---------------------------------|----------------|-----------|
| 3D7 (chloroquine-sensitive)     | 6.37 ± 2.99    |           |
| Dd2 (chloroquine-resistant)     | 0.155          | [6]       |
| W2 (chloroquine-resistant)      | 0.004 ± 0.0009 | [6]       |

#### **Antiviral Activity**

**Megalomicin C1** has been shown to possess antiviral properties, notably against swine fever virus and herpes simplex virus type 1 (HSV-1).



# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[7][8][9][10][11]

- · Preparation of Bacterial Inoculum:
  - Culture the bacterial strain overnight on an appropriate agar medium.
  - Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute the suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Megalomicin C1 Dilutions:
  - Prepare a stock solution of Megalomicin C1 in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96well microtiter plate to achieve the desired concentration range.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each well of the microtiter plate containing the
     Megalomicin C1 dilutions.
  - Include a growth control (no antibiotic) and a sterility control (no bacteria).
  - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
  - The MIC is determined as the lowest concentration of Megalomicin C1 that completely inhibits visible growth of the bacteria.



#### In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay.[3][12][13][14]

- Parasite Culture:
  - Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO<sub>3</sub>.
  - Maintain the cultures at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.
  - Synchronize the parasite culture to the ring stage before the assay.
- Drug Dilution and Assay Setup:
  - Prepare a stock solution of Megalomicin C1 in DMSO.
  - Perform serial dilutions in complete culture medium in a 96-well plate.
  - Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
  - Include parasite-only (negative control) and uninfected erythrocyte (background) wells.
- Incubation and Lysis:
  - Incubate the plate for 72 hours under the conditions described above.
  - After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.
- Data Analysis:
  - Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission:
     530 nm).
  - Calculate the 50% inhibitory concentration (IC<sub>50</sub>) by fitting the dose-response data to a sigmoidal curve using appropriate software.



#### **Plaque Reduction Assay for Antiviral Activity**

This is a general protocol for assessing antiviral activity.[15][16][17][18][19]

- Cell Culture and Virus Inoculation:
  - Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to confluence.
  - Prepare serial dilutions of the virus stock.
  - Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.
- Drug Treatment and Overlay:
  - Prepare serial dilutions of Megalomicin C1 in the culture medium.
  - After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing the different concentrations of **Megalomicin C1** and a gelling agent (e.g., carboxymethylcellulose or agarose).
- Incubation and Plaque Visualization:
  - Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a period sufficient for plaque formation (typically 2-3 days).
  - Fix the cells with a fixing solution (e.g., 10% formalin).
  - Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
- Data Analysis:
  - Count the number of plaques in each well.
  - Calculate the percentage of plaque reduction compared to the virus control (no drug).
  - Determine the IC<sub>50</sub> value, which is the concentration of Megalomicin C1 that reduces the number of plaques by 50%.



#### **Biosynthesis of Megalomicin**

The biosynthesis of Megalomicin is a complex process that involves the modification of the erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino sugar, L-megosamine.

#### L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose involves five key enzymatic steps.[1][20]

Caption: Biosynthetic pathway of TDP-L-megosamine.

#### **Conversion of Erythromycin to Megalomicin**

The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin intermediate with TDP-L-megosamine.[2]

Caption: Conversion of Erythromycin D to Megalomicin A.

# Experimental Workflow: Heterologous Expression in Saccharopolyspora erythraea

This workflow outlines the general steps for the heterologous expression of the megalomicin biosynthetic gene cluster in S. erythraea.[2][21][22][23][24]

Caption: Workflow for heterologous production of Megalomicin.

#### Conclusion

**Megalomicin C1** is a macrolide with significant therapeutic potential, underscored by its diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the combinatorial biosynthesis of novel analogs with potentially improved pharmacological properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of **Megalomicin C1** and its derivatives.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TDP-l-Megosamine Biosynthesis Pathway Elucidation and Megalomicin A Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the anti-parasitic agent megalomicin: transformation of erythromycin to megalomicin in Saccharopolyspora erythraea PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Minimum inhibitory concentration (MIC) Determination [bio-protocol.org]
- 9. litfl.com [litfl.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antiplasmodial activity [bio-protocol.org]
- 13. Antiplasmodial assay [bio-protocol.org]
- 14. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]

#### Foundational & Exploratory





- 16. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol Creative Biolabs [neutab.creative-biolabs.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiologics.com [microbiologics.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 22. Heterologous activation and metabolites identification of the pks7 gene cluster from Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item Complete Gene Expression Profiling of Saccharopolyspora erythraea NRRL 2338
   Ag Data Commons Figshare [agdatacommons.nal.usda.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Megalomicin C1 CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198313#megalomicin-c1-cas-number-and-iupac-nomenclature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com